Industrially, 3,4-dimethoxybenzaldehyde is primarily produced through the methylation of vanillin [1] [2]. The Sommelet reaction provides another specific synthesis route, and the compound can also be obtained from the chemical degradation of lignin [3] [2].
The following diagram illustrates the primary industrial synthesis pathways:
A detailed experimental protocol for its preparation via the Sommelet Reaction is described in patent DD251258A3 [3]:
This compound is a fundamental building block in the pharmaceutical industry. Its structure allows for efficient and targeted synthesis pathways, ensuring the high purity and efficacy of final drug products [4].
Key Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of several important drugs [4]:
Recent Research and Antimicrobial Activity: Recent scientific studies highlight its relevance in modern drug discovery:
The global market for this compound is steady and concentrated, driven by demand from the pharmaceutical and fine chemical industries [7].
| Aspect | Details |
|---|---|
| Market Value & Growth | Projected to reach $67 million in 2025, with a CAGR of 5.0% (2025-2033) [7]. |
| Production Concentration | Asia accounts for ~70% of global production, with China as the dominant hub [7]. |
| Key End-Users | Pharmaceutical (approx. 50%), Agrochemical (30%), and Fragrance & Flavor (20%) industries [7]. |
| Leading Players | Sichuan Hongkang Pharmaceutical Chemistry, Jiangxi Chemscien Chemical, Yixi Chemical, Chongqing Thrive Fine Chemicals, Shandong Holly Pharmaceutical, etc. [7] [8]. |
As a chemical substance, careful handling is required:
The table below summarizes the key characteristics of veratraldehyde:
| Property Category | Parameter | Description / Value |
|---|---|---|
| Chemical Identity | IUPAC Name | 3,4-Dimethoxybenzaldehyde [1] |
| CAS Number | 120-14-9 [2] [1] [3] | |
| Molecular Formula | C9H10O3 [1] [3] | |
| Structure | Aldehyde functional group with two methoxy groups at the 3 and 4 positions of the benzene ring [1]. | |
| Odor & Flavor Profile | Primary Odor | Sweet, creamy, vanilla-like, woody, powdery, with herbal or slight phenolic nuances [4] [5]. |
| Aroma Threshold | 10.00% in dipropylene glycol [3] | |
| Taste Characteristics | At 50 ppm: phenolic, vanilla, sweet powdery cocoa, creamy, cherry-like with balsamic nuances [3]. | |
| Physicochemical Properties | Physical Form | White to peach-colored crystals, lumps, or fused solid [1] [3]. |
| Melting Point | 40–43 °C (lit.) [3] | |
| Boiling Point | 281 °C (lit.) [3] | |
| Solubility | Freely soluble in alcohol; insoluble in cold water [3]. | |
| Applications & Safety | Primary Uses | Flavor and fragrance ingredient; pharmaceutical intermediate [6] [7] [1]. |
| Acute Oral Toxicity (LD50) | 2000 mg/kg (Rabbit) [3] | |
| Perfumery Use Level | Average: 1.5%; Maximum: 15% [4] |
Veratraldehyde is absorbed and metabolized in the body, primarily converting to veratric acid (3,4-dimethoxybenzoic acid). A study in rats showed that about 70% of veratraldehyde is metabolized via this pathway [6].
The following diagram illustrates the metabolic pathway and the analytical method used to study it:
Overview of veratraldehyde metabolism and bioanalysis workflow.
This method enables simultaneous determination of veratraldehyde and its metabolite, veratric acid, in rat plasma [6].
Beyond its use as a flavor and fragrance, veratraldehyde shows promise in pharmaceutical research:
The table below summarizes the fundamental physical properties and solubility profile of veratraldehyde for easy reference.
| Property | Specification | Source / Conditions |
|---|---|---|
| Chemical Names | 3,4-Dimethoxybenzaldehyde; Methylvanillin; Veratric aldehyde | [1] [2] |
| CAS Number | 120-14-9 | [1] [3] |
| Molecular Formula | C₉H₁₀O₃ | [1] [3] |
| Molecular Weight | 166.17-166.18 g·mol⁻¹ | [1] [4] |
| Appearance | White to tan, peach, or blue-gray crystals or fused solid; colorless to pale yellow lumps | [1] [5] [3] |
| Melting Point | 40-46 °C | The range is reported as 40-43°C [1], 42-45°C [3], and 46°C for distilled pure product [6]. |
| Boiling Point | 280-281 °C | [3] [7] |
| Density | 1.114 g/mL | [1] |
| Solubility in Water | Sparingly soluble; insoluble | [2] [4] |
| Solubility in Polar Solvents | Good solubility in Methanol, Ethanol, DMSO (e.g., 33 mg/mL). | [2] [8] [4] |
| Solubility in Non-Polar Solvents | Moderate solubility in hexane and benzene; soluble in most organic solvents. | [1] [2] |
A standard laboratory-scale synthesis of veratraldehyde via the methylation of vanillin is detailed in Organic Syntheses [6].
Schematic of veratraldehyde synthesis from vanillin.
Procedure:
> Safety Note: Methyl sulfate is highly toxic. This procedure must be carried out in a fume hood, and ammonia should be kept on hand as a specific antidote [6].
Veratraldehyde is a standard substrate for measuring LiP activity, a key enzyme in lignin biodegradation [9].
Research indicates veratraldehyde has antibacterial activity and can inhibit bacterial motility [4].
Veratraldehyde exhibits repellent effects against arthropods [4].
Veratraldehyde (3,4-dimethoxybenzaldehyde) is a key aromatic compound widely used as a precursor in pharmaceutical synthesis, a flavoring agent, and a fragrance ingredient [1] [2]. Its synthesis from vanillin (4-hydroxy-3-methoxybenzaldehyde) represents a fundamental O-methylation reaction crucial in organic and medicinal chemistry. This document provides researchers and development professionals with detailed, reproducible protocols for veratraldehyde synthesis, ranging from classic lab-scale methylation to modern catalytic oxidation methods. We include comprehensive analytical procedures using advanced techniques like UHPLC-MS/MS for precise quantification and purity assessment, ensuring reliable results in drug development applications [1].
The primary synthetic routes discussed include methylation using methyl sulfate and catalytic oxidation of veratryl alcohol, with a focus on yield optimization, safety considerations, and analytical validation. The provided protocols have been selected for their robust performance, scalability potential, and relevance to industrial applications.
This well-established procedure from Organic Syntheses provides high yields of veratraldehyde suitable for most synthetic applications [3].
Materials and Reagents:
Step-by-Step Protocol:
Yield and Characteristics:
This patent-based method emphasizes pH control and temperature management for improved yields and product quality in industrial settings [4].
Key Optimizations:
Protocol:
Advantages: Higher yield, better quality product, and more suitable for scale-up compared to traditional methods [4].
For researchers requiring veratraldehyde without using methylating agents, this catalytic oxidation method provides an excellent alternative [5].
Reaction Scheme: Veratryl Alcohol → Veratraldehyde via Catalytic Oxidation
Principle: This process converts veratryl alcohol to veratraldehyde using a bimetallic Mn-Zn/activated carbon catalyst in a continuous-process reactor.
Materials:
Optimized Protocol:
This advanced method enables simultaneous detection of veratraldehyde and its major metabolite, veratric acid, in biological matrices like rat plasma, crucial for pharmacokinetic and toxicokinetic studies [1].
The following table summarizes the key validation parameters for the UHPLC-MS/MS method, demonstrating its reliability for bioanalytical applications [1].
Table 1: Validation Parameters for UHPLC-MS/MS Analysis of Veratraldehyde and Veratric Acid
| Parameter | Veratraldehyde | Veratric Acid |
|---|---|---|
| Linear Range (ng/mL) | 3 - 1,000 | 10 - 10,000 |
| Correlation (R²) | ≥ 0.9986 | ≥ 0.9977 |
| LLOQ (ng/mL) | 3 | 10 |
| Intra-day Precision | < 9.87% RSD | < 12.37% RSD |
| Intra-day Accuracy | 88.01 - 110.83% | 93.32 - 112.30% |
| Retention Time (min) | 1.72 | 1.10 |
For quality control of synthesized veratraldehyde, this HPLC method provides reliable purity assessment [6].
Veratraldehyde serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry [2].
The synthesis of veratraldehyde from vanillin can be efficiently accomplished through several reliable methods. The methylation approach using methyl sulfate remains the benchmark for laboratory-scale synthesis, while the catalytic oxidation of veratryl alcohol offers a valuable alternative without alkylating agents. The provided UHPLC-MS/MS method enables precise quantification of veratraldehyde and its metabolites in biological systems, supporting its application in drug development and toxicological studies. These optimized protocols and analytical methods provide researchers with comprehensive tools for the synthesis, purification, and analysis of veratraldehyde for various research and development applications.
| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Features |
|---|---|---|---|---|---|
| Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ [1] [2] | O₂ | 100 | ~80 | >99 | Bimetallic synergy, excellent selectivity, O₂ oxidant |
| CuO/SBA-15 [3] | TBHP | 80 | ~95 | >99 | Non-noble metal, high conversion & selectivity |
| N-doped CNTs (NCNT-700) [4] | TBHP | 80 | >99 (Benzyl) | ~79 (Benzyl) | Metal-free, produces reduced byproducts |
| Au/Titanate Nanotubes [5] | O₂ | Room Temp. | >90 | >99 | Photocatalytic, mild conditions, visible light |
| MA₂SnBr₆ Perovskite QDs [6] | None | Room Temp. | Information Missing | Information Missing | Photocatalytic, coupled with CO₂ reduction, no oxidant |
Here are detailed methodologies for two representative and high-performing catalytic systems: one thermal and one photocatalytic.
This method uses a bimetallic catalyst for high selectivity under moderate thermal conditions.
Catalyst Synthesis (Sol-Immobilization)
Oxidation Reaction
This protocol utilizes visible light and ambient conditions, offering a very mild and energy-efficient pathway.
Catalyst Synthesis
Photo-oxidation Reaction
The diagram below illustrates the logical decision-making process for selecting a synthesis method based on your research goals.
Veratraldehyde (3,4-dimethoxybenzaldehyde) is a flavoring agent and fragrance compound isolated from various natural sources including peppermint, ginger, and raspberry. It also demonstrates significant potential as a mosquito repellent and serves as a key intermediate in pharmaceutical synthesis. Understanding its pharmacokinetic profile is essential for evaluating both its efficacy and safety profiles. The main metabolite, veratric acid (3,4-dimethoxybenzoic acid), accounts for approximately 70% of veratraldehyde metabolism based on previous studies in rabbit models, highlighting the importance of simultaneous quantification of both parent compound and metabolite for comprehensive exposure assessment.
The development of a robust bioanalytical method for simultaneous quantification of veratraldehyde and its major metabolite represents a critical advancement in the field of analytical chemistry as it enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Previously, no bioanalytical methods existed for the simultaneous determination of veratraldehyde and veratric acid in biological matrices, creating a significant gap in the pharmacokinetic evaluation of this compound. The method described herein addresses this limitation through a systematic validation approach compliant with international regulatory guidelines, including those established by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).
The chromatographic separation was optimized to achieve baseline separation of both analytes and the internal standard with a total run time of 4.5 minutes. The relatively short analysis time enables high-throughput processing of numerous samples typically required in pharmacokinetic studies. The mobile phase composition was carefully optimized to balance analysis time with adequate separation efficiency, with 0.2% formic acid added to enhance ionization efficiency and improve peak shape.
The mass spectrometric detection was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to achieve highly selective and sensitive detection. The optimized mass transitions and corresponding parameters are summarized in Table 1. The MRM transitions were selected based on the most abundant and stable product ions for each analyte, ensuring maximum sensitivity while maintaining specificity.
Table 1: Optimized MRM Parameters for Veratraldehyde, Veratric Acid, and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| Veratraldehyde | 167.07 | 139.00 | 11 | 1.72 |
| Veratric acid | 183.07 | 139.00 | 11 | 1.10 |
| Cinnamaldehyde (IS) | 133.00 | 55.00 | 11 | 3.92 |
The sample processing procedure employs a simple yet efficient protein precipitation technique that provides adequate recovery for both analytes while effectively removing potentially interfering matrix components. The protocol involves the following steps:
The extraction methodology was systematically optimized comparing various organic solvents including methanol and acetonitrile with different acid modifiers. The selected precipitation solvent (0.2% formic acid in acetonitrile) demonstrated superior performance with recovery rates ranging from 94.65% to 104.20% for both analytes across the validation concentration range.
The method specificity was evaluated by comparing chromatograms of blank rat plasma from six different sources with corresponding spiked plasma samples. The results confirmed that endogenous plasma components did not interfere with the detection of veratraldehyde, veratric acid, or the internal standard. The chromatographic separation achieved baseline resolution between veratraldehyde (retention time: 1.72 min), veratric acid (retention time: 1.10 min), and the internal standard (retention time: 3.92 min), with no significant cross-talk or matrix effects observed.
The calibration curves for both analytes demonstrated excellent linearity over the specified concentration ranges. The linearity was evaluated using eight non-zero concentrations, with each calibration curve constructed using a weighted (1/x²) least-squares linear regression model. The lower limit of quantification (LLOQ) was established based on a signal-to-noise ratio of at least 5:1 while maintaining accuracy and precision within ±20%.
Table 2: Linearity and LLOQ Data for Veratraldehyde and Veratric Acid
| Parameter | Veratraldehyde | Veratric Acid |
|---|---|---|
| Linear Range (ng/mL) | 3-1000 | 10-10000 |
| Regression Equation | Y = 0.031263x + 0.018961 | Y = 0.003814x + 0.008264 |
| Correlation Coefficient (r²) | 0.9986 | 0.9977 |
| LLOQ (ng/mL) | 3 | 10 |
| LLOQ Accuracy (%) | 88.01 | 100.95 |
| LLOQ Precision (% RSD) | 9.87 | 12.37 |
The method accuracy and precision were evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QC) with six replicates at each level. The intra-day and inter-day accuracy, expressed as relative error (RE), and precision, expressed as relative standard deviation (RSD), were within the acceptable limits of ±15% for all QC levels (±20% for LLOQ).
Table 3: Accuracy and Precision Data for Veratraldehyde and Veratric Acid
| Analyte | QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (% RE) | Intra-day Precision (% RSD) | Inter-day Accuracy (% RE) | Inter-day Precision (% RSD) |
|---|---|---|---|---|---|---|
| Veratraldehyde | LLOQ | 3 | -11.99 | 9.87 | -12.52 | 10.23 |
| Low | 10 | 1.69 | 5.42 | 2.15 | 6.38 | |
| Medium | 250 | -6.45 | 4.18 | -5.89 | 5.27 | |
| High | 800 | 1.30 | 3.76 | 1.87 | 4.65 | |
| Veratric Acid | LLOQ | 10 | 0.95 | 12.37 | -1.24 | 13.58 |
| Low | 25 | 12.30 | 8.15 | 10.85 | 9.42 | |
| Medium | 2500 | 5.53 | 6.28 | 4.97 | 7.16 | |
| High | 8000 | 0.53 | 5.74 | -1.36 | 6.89 |
The extraction recovery was consistent and reproducible across the validation range. For veratraldehyde, recovery rates ranged from 99.44% to 104.14%, while veratric acid recovery ranged from 94.65% to 104.20%. The internal standard recovery was 98.72%, demonstrating the robustness of the protein precipitation methodology.
The stability profiles of both analytes in rat plasma were evaluated under various storage and processing conditions. The results demonstrated that veratraldehyde and veratric acid remained stable in rat plasma under the following conditions:
All stability samples demonstrated accuracy values within ±15% of nominal concentrations, confirming the reliability of the method under normal laboratory handling conditions.
The validated method was successfully applied to characterize the pharmacokinetic profiles of veratraldehyde and its metabolite veratric acid following oral and percutaneous administration to Sprague-Dawley rats. The animal study protocol was conducted as follows:
The experimental workflow for the entire study, from method development to pharmacokinetic application, is visualized below:
The biotransformation pathway of veratraldehyde involves primarily oxidation to veratric acid, which represents approximately 70% of its metabolic fate based on previous studies in rabbits. The metabolic relationship between veratraldehyde and its primary metabolite is illustrated below:
The pharmacokinetic analysis revealed that veratraldehyde was rapidly absorbed and metabolized to veratric acid following both oral and percutaneous administration. The metabolite/parent compound ratio was significantly higher following oral administration compared to percutaneous administration, suggesting substantial first-pass metabolism. The systemic exposure to both veratraldehyde and veratric acid increased with dose, but not proportionally, indicating potential saturation of metabolic pathways or absorption limitations at higher doses.
The application of this validated method successfully demonstrated its utility in quantifying veratraldehyde and veratric acid concentrations in rat plasma, enabling the calculation of all essential pharmacokinetic parameters, including area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
Mobile Phase Preparation:
Standard Solution Preparation:
Calibration Curve and QC Samples:
UHPLC-MS/MS System Setup:
Sample Analysis:
Specificity Assessment:
Linearity Evaluation:
Precision and Accuracy:
Stability Studies:
The developed and validated UHPLC-MS/MS method for the simultaneous quantification of veratraldehyde and its major metabolite veratric acid in rat plasma demonstrates excellent sensitivity, specificity, accuracy, and precision. The method is efficient and robust with a short run time of 4.5 minutes, simple protein precipitation sample preparation, and comprehensive validation compliant with regulatory guidelines.
The successful application of this method to a pharmacokinetic study in rats confirms its utility for in vivo evaluation of veratraldehyde exposure and metabolism. The method enables researchers to simultaneously monitor both parent compound and primary metabolite following various routes of administration, providing a complete picture of the compound's pharmacokinetic behavior.
This analytical approach can be adapted for similar compounds and represents a valuable tool for pharmaceutical scientists and toxicologists evaluating the disposition of flavoring agents, fragrance ingredients, and drug candidates with similar chemical structures. The detailed protocol provided herein allows for straightforward implementation in other laboratories conducting bioanalytical and pharmacokinetic studies.
Veratraldehyde (3,4-dimethoxybenzaldehyde) is an aromatic compound used as a flavoring agent and fragrance ingredient, with demonstrated antibacterial and repellent properties [1]. In pharmacokinetic studies, it is rapidly metabolized to veratric acid (3,4-dimethoxybenzoic acid) in rats [1]. To support pharmacokinetic evaluations, a simple, sensitive, and rapid UHPLC-MS/MS method was developed for the simultaneous determination of both compounds in rat plasma [2] [3]. This protocol details the protein precipitation extraction method optimized for this application, enabling reliable quantification with a total run time of just 4.5 minutes [2].
The sample preparation follows a straightforward protein precipitation method, as illustrated below:
Plasma Aliquot: Transfer 50 µL of rat plasma into a clean polypropylene microcentrifuge tube [2].
Internal Standard Addition: Add 10 µL of cinnamaldehyde internal standard working solution [2].
Protein Precipitation: Add 300 µL of ice-cold extraction solvent (0.2% formic acid in acetonitrile) to the plasma sample [2].
Vortex Mixing: Vigorously vortex the mixture for 10 minutes to ensure complete protein precipitation and analyte extraction [2].
Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins [2].
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.
Chromatographic Analysis: Inject 2 µL of the supernatant onto the UHPLC-MS/MS system.
Note: The injection volume was optimized to 2 µL to prevent peak splitting issues observed with larger injection volumes [2].
Chromatographic Conditions [2]:
Mass Spectrometry Conditions [2]:
Table 1: Extraction Recovery of Veratraldehyde and Veratric Acid
| Compound | Recovery Range (%) | Optimal Extraction Solvent |
|---|---|---|
| Veratraldehyde | 99.44 - 104.14% | 0.2% formic acid in acetonitrile |
| Veratric acid | 94.65 - 104.20% | 0.2% formic acid in acetonitrile |
The optimized extraction method using 0.2% formic acid in acetonitrile demonstrated excellent recovery rates for both analytes, significantly reducing matrix effects compared to alternative solvents [2].
Table 2: Analytical Method Linearity and LLOQ
| Parameter | Veratraldehyde | Veratric Acid |
|---|---|---|
| Linear Range | 3 - 1,000 ng/mL | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9986 | ≥ 0.9977 |
| LLOQ | 3 ng/mL | 10 ng/mL |
| LLOQ Signal-to-Noise | 15.5 | 8.04 |
The method demonstrated excellent linearity across the specified concentration ranges, with lower limits of quantification (LLOQ) sufficient for pharmacokinetic studies [2].
Table 3: Intra-day Precision and Accuracy
| Compound | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| Veratraldehyde | 3 | 2.64 ± 0.26 | 88.01 | 9.87 |
| 5 | 5.54 ± 0.22 | 110.83 | 3.97 | |
| 10 | 10.16 ± 0.14 | 101.69 | 1.38 | |
| 100 | 103.62 ± 3.06 | 103.62 | 2.95 | |
| 1000 | 1013.04 ± 23.77 | 101.30 | 2.35 | |
| Veratric Acid | 10 | 10.09 ± 1.24 | 100.95 | 12.37 |
| 50 | 47.75 ± 2.11 | 95.51 | 4.42 | |
| 100 | 103.36 ± 3.40 | 103.36 | 3.29 | |
| 1000 | 952.92 ± 21.84 | 95.29 | 2.29 | |
| 5000 | 4891.51 ± 70.52 | 97.83 | 1.44 |
All precision and accuracy parameters met the acceptance criteria of within ±15%, demonstrating the reliability of the method for bioanalytical applications [2].
This validated method has been successfully applied to determine veratraldehyde and veratric acid concentrations in rat plasma following oral and percutaneous administration of 300 and 600 mg/kg veratraldehyde [2] [3]. The method enabled confirmation of veratraldehyde absorption and metabolism via various administration routes, demonstrating its utility in comprehensive pharmacokinetic studies.
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Solution |
|---|---|---|
| Peak splitting | Excessive injection volume | Reduce injection volume to 2 µL [2] |
| Matrix effects | Incomplete protein precipitation | Ensure proper vortex mixing time (10 min) and use 0.2% formic acid in acetonitrile [2] |
| Poor recovery | Suboptimal extraction solvent | Use fresh 0.2% formic acid in acetonitrile [2] |
| Retention time shift | Column temperature fluctuation | Maintain column at 30°C [2] |
The protein precipitation extraction method for veratraldehyde and veratric acid in rat plasma provides a simple, rapid, and reliable approach for sample preparation in bioanalytical applications. The optimized use of 0.2% formic acid in acetonitrile as extraction solvent, combined with the fast UHPLC-MS/MS analysis, enables high-throughput processing of samples with excellent recovery, precision, and sensitivity. This method is particularly suitable for pharmacokinetic studies requiring simultaneous quantification of veratraldehyde and its major metabolite.
Veratraldehyde serves as a crucial building block for various pharmaceuticals [1] [2]. Its primary synthetic route involves the methylation of vanillin [3] [4].
| Pharmaceutical Compound | Application / Use |
|---|---|
| Aminoquinacrine | Pharmaceutical Intermediate [2] |
| Hoquizil & Piquizil | Pharmaceutical Intermediate [2] |
| Prazosin | Pharmaceutical Intermediate [1] [2] |
| Quinazoline | Pharmaceutical Intermediate [2] |
| Thiapamil | Pharmaceutical Intermediate [2] |
| Toborine | Pharmaceutical Intermediate [2] |
| Verazine | Pharmaceutical Intermediate [2] |
| Vertrobutin | Pharmaceutical Intermediate [2] |
| Leniquinsin | Hypotensive Agent [5] |
| Amquinsin | Hypotensive Agent [5] |
This classic procedure from Organic Syntheses details the conversion of vanillin to veratraldehyde using methyl sulfate [3].
This UHPLC-MS/MS method allows for the simultaneous determination of veratraldehyde and its main metabolite, veratric acid, in rat plasma, which is essential for pharmacokinetic and toxicological studies [6].
Veratraldehyde is absorbed and metabolized in vivo. Understanding its metabolic fate is critical for drug development. As shown in the workflow below, the primary metabolic pathway is oxidation to veratric acid [6].
For safe laboratory practice:
I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further specifics on a particular application or synthesis, please feel free to ask.
Veratraldehyde (3,4-dimethoxybenzaldehyde) serves as a critical indicator molecule in lignin degradation studies due to its strategic position in both fungal and bacterial metabolic pathways. As a derivative of veratryl alcohol oxidation, veratraldehyde provides researchers with a quantifiable marker for monitoring ligninolytic activity across diverse biological systems. The compound's stability and detectability make it particularly valuable for enzyme kinetic analyses and metabolic pathway mapping in both fungal and bacterial systems involved in lignin transformation [1] [2].
The significance of veratraldehyde in lignin research stems from its relationship to veratryl alcohol, a secondary metabolite produced by white-rot fungi such as Phanerochaete chrysosporium. This fungus secretes lignin peroxidase (LiP), which oxidizes veratryl alcohol to veratraldehyde via a cation radical intermediate [1] [3]. This transformation represents a fundamental reaction in fungal lignin modification and has become a benchmark for assessing ligninolytic efficiency. Additionally, veratraldehyde serves as a model compound in developing novel lignin valorization strategies, including photocatalytic and bacterial conversion systems, enabling its transformation into value-added products [2] [4].
Enzyme Activity Indicator: Veratraldehyde production directly correlates with lignin peroxidase (LiP) activity in white-rot fungi, particularly Phanerochaete chrysosporium. Monitoring veratraldehyde formation provides a quantitative measure of LiP-catalyzed oxidation reactions, enabling researchers to assess enzyme efficiency under various conditions [1] [3].
System Optimization: Veratraldehyde quantification helps optimize culture conditions for enhanced ligninolytic activity. Studies demonstrate that physical parameters like pH (4.5), temperature (35°C), and moisture content (60%) significantly impact veratraldehyde yield, reflecting overall system efficiency [5].
Bacterial Catabolism: Recent research reveals that various bacterial species, including Rhodococcus jostii RHA1, can catabolize veratraldehyde as a carbon source. This discovery highlights the compound's role in bacterial lignin valorization pathways and its potential in developing consolidated bioprocessing systems [4].
Pathway Engineering: Veratraldehyde serves as a key intermediate in engineered bacterial strains designed for lignin-to-biochemical conversion. Understanding its metabolism enables researchers to design more efficient biocatalytic systems for lignin valorization [4] [6].
Photocatalytic Conversion: Veratraldehyde production via chlorophyllin-based photosensitization represents an emerging approach that mimics natural photosynthetic systems. This light-driven process provides a sustainable alternative to conventional enzymatic methods [2].
Mechanistic Studies: As a well-defined oxidation product, veratraldehyde enables detailed investigation of reaction mechanisms in both biological and biomimetic lignin degradation systems, including electron transfer processes and radical-mediated reactions [1] [3] [7].
Purpose: To accurately quantify veratraldehyde production in lignin degradation studies.
Materials and Reagents:
Procedure:
Purpose: To determine kinetic parameters of LiP through veratraldehyde formation from veratryl alcohol.
Materials and Reagents:
Procedure:
Purpose: To convert veratryl alcohol to veratraldehyde using a light-driven chlorophyllin system.
Materials and Reagents:
Procedure:
Purpose: To study bacterial transformation of veratraldehyde in lignin valorization.
Materials and Reagents:
Procedure:
Table 1: Veratraldehyde Production Across Different Systems
| System Type | Substrate | Catalyst | Reaction Conditions | Veratraldehyde Yield | Reference |
|---|---|---|---|---|---|
| Enzymatic | Veratryl alcohol | LiP (P. chrysosporium) | pH 3.0, 30°C, 5 μM H₂O₂ | 0.48 μM/min | [1] |
| Photocatalytic | Veratryl alcohol | Chlorophyllin + light | pH 7.0, 25°C, 310-420 nm | >90% selectivity | [2] |
| Bacterial | Veratraldehyde | R. jostii RHA1 | pH 7.0, 30°C, 24 h | Complete consumption | [4] |
| Fungal Culture | Lignin | S. commune | pH 4.5, 35°C, SSF | N/A (LiP activity: 1270 U/mL) | [5] |
Table 2: Optimal Conditions for Veratraldehyde Production and Analysis
| Parameter | Enzymatic Production | Photocatalytic Production | HPLC Analysis |
|---|---|---|---|
| Temperature | 30°C | 25°C | 30°C (column) |
| pH | 3.0 | 7.0 | N/A |
| Buffer | Sodium tartrate (20 mM) | Phosphate (50 mM) | Acidified water |
| Catalyst | LiP (10-100 nM) | Chlorophyllin (0.1 mM) | N/A |
| Substrate | Veratryl alcohol (0.5 mM) | Veratryl alcohol (1 mM) | N/A |
| Cofactor | H₂O₂ (5 μM) | Ascorbic acid (5 mM) | N/A |
| Time Scale | Seconds to minutes | 1-2 hours | 10 min analysis |
Figure 1: Veratraldehyde in Lignin Degradation Pathway
Figure 2: Experimental Workflow for Veratraldehyde Studies
Low Veratraldehyde Yield in Enzymatic Systems: Potential causes include enzyme inactivation by excess H₂O₂ or insufficient veratryl alcohol. Optimize H₂O₂ concentration (typically 5-10 μM) and include veratryl alcohol (0.5 mM) as a protective agent to maintain LiP activity [1] [7].
Interference in HPLC Analysis: Impurities in samples may cause peak interference. Implement sample cleanup using solid-phase extraction or gradient elution to improve separation. Confirm veratraldehyde identity through peak spiking with authentic standard [2].
Poor Bacterial Growth on Veratraldehyde: Some bacterial strains may struggle to utilize veratraldehyde as sole carbon source. Consider adaptive evolution or co-substrate supplementation to enhance growth. Verify presence of necessary catabolic genes (vdh, vanAB) through genomic analysis [4].
Enzyme Activity Preservation: Maintain LiP stability by adding low molecular weight compounds like veratryl alcohol that protect the enzyme from H₂O₂-mediated inactivation. Control reaction temperature and avoid excessive stirring to prevent enzyme denaturation [1] [7].
Light Intensity Calibration: For photocatalytic systems, regularly calibrate light source output to ensure consistent performance. Use appropriate filters to select desired wavelength range (310-420 nm) and maintain consistent distance between light source and reaction vessels [2].
Quenching Efficiency Validation: When studying reactive oxygen species in photocatalytic systems, validate quenching efficiency through control experiments. Ensure quencher concentrations are sufficient without introducing artifacts or side reactions [2].
The strategic position of veratraldehyde in lignin degradation pathways makes it valuable for developing sustainable biorefinery processes. Recent advances demonstrate its potential in several applications:
Biomass Pretreatment Monitoring: Veratraldehyde serves as a marker for evaluating lignin depolymerization efficiency in various biomass pretreatment strategies, providing quantitative data to compare different methods [5] [6].
Metabolic Engineering: Understanding veratraldehyde catabolism in bacteria enables engineering of specialized microbial platforms for lignin valorization. Strains can be designed to accumulate valuable intermediates from veratraldehyde transformation [4] [6].
Enzyme Engineering: Detailed kinetic studies of veratraldehyde formation inform rational design of improved peroxidases with enhanced activity and stability for industrial applications [8] [6].
Process Integration: Veratraldehyde bridges chemical and biological lignin conversion, enabling hybrid approaches that combine thermochemical depolymerization with biological funneling to value-added products [4] [6].
Veratraldehyde remains a cornerstone molecule in lignin degradation research, providing critical insights into both fundamental biological processes and applied biotechnological applications. The protocols outlined in this document provide researchers with robust methods for quantifying and utilizing veratraldehyde across diverse experimental systems. As lignin valorization gains prominence in sustainable biorefining, veratraldehyde will continue to serve as a key indicator and intermediate in developing efficient lignin-to-products pipelines. Future research directions will likely focus on integrating veratraldehyde detection into high-throughput screening platforms and engineering novel biocatalysts with enhanced specificity for veratraldehyde production and transformation.
Veratraldehyde dehydrogenases belong to the family of aldehyde dehydrogenases (EC 1.2.1.3) and play a crucial metabolic role in the biodegradation of lignin and related aromatic compounds. These NAD+-dependent enzymes catalyze the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde) to veratric acid (3,4-dimethoxybenzoic acid), which represents a key enzymatic step in the microbial degradation pathways of lignin-derived aromatics. These enzymes have been identified in various bacterial species including Pseudomonas strains, Corynebacterium glutamicum, Rhodococcus jostii RHA1, Streptomyces sp., Amycolatopsis sp., and Sphingobium sp. SKY6. [1]
Many veratraldehyde dehydrogenases demonstrate broad substrate specificity, enabling them to utilize various aromatic aldehydes including protocatechualdehyde, syringaldehyde, benzaldehyde, p-hydroxybenzaldehyde, isovanillin, salicylaldehyde, anisaldehyde, coniferyl aldehyde, and cinnamaldehyde. However, this broad specificity is not universal, as the vanillin dehydrogenase from Rhodococcus jostii was unreactive with other aldehydes including benzaldehyde. [1] This substrate flexibility makes these enzymes particularly valuable for biotechnological applications in lignin valorization and production of aromatic chemicals.
The fundamental reaction catalyzed by veratraldehyde dehydrogenase involves the oxidation of veratraldehyde to veratric acid using NAD+ as a cofactor:
Veratraldehyde + NAD+ + H₂O → Veratric acid + NADH + H+
This reaction mechanism utilizes water and NAD+ as essential components, with the enzyme transferring a hydride ion from the aldehyde group of veratraldehyde to the NAD+ cofactor, resulting in the formation of NADH and a proton. [1] The continuous formation of NADH provides a convenient means to monitor enzymatic activity spectrophotometrically through its characteristic absorption at 340 nm.
The traditional approach for detecting dehydrogenase activity involves monitoring NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). This method directly measures the product accumulation without additional reagents. However, this approach has sensitivity limitations, with a limit of detection of approximately 1.7 nmole for NADH, and may suffer from interference from other UV-absorbing compounds in complex biological samples. [2]
The WST-8 method provides enhanced sensitivity through a coupled reaction system. In this approach, the NADH produced by the dehydrogenase reaction reduces the tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to an orange formazan product in the presence of an electron mediator (1-methoxy-5-methylphenazium methylsulfate, 1-mPMS). [2]
This formazan product exhibits strong absorption at 450 nm, with sensitivity approximately 5-fold greater than direct UV spectrophotometry (LOD of 0.3 nmole vs 1.7 nmole for NADH). The WST-8 assay demonstrates excellent reproducibility with a Z' factor of 0.9, making it particularly suitable for high-throughput screening applications. [2]
Table 1: Comparison of NADH Detection Methods for Dehydrogenase Assays
| Parameter | Direct UV (340 nm) | WST-8 Colorimetric (450 nm) |
|---|---|---|
| Detection Principle | Direct NADH absorption | NADH-mediated formazan formation |
| Limit of Detection | 1.7 nmole NADH | 0.3 nmole NADH |
| Linear Range | 5-100 µM NADH | 2-80 µM NADH |
| Advantages | Simple, direct measurement | High sensitivity, suitable for colored samples |
| Limitations | Lower sensitivity, UV interference | Additional reagents required |
| Best Applications | Purified enzyme systems | Complex samples, high-throughput screening |
For intracellular enzymes, cell disruption should be performed using appropriate methods such as sonication, French press, or enzymatic lysis. The extraction buffer typically consists of:
Cell debris removal is critical and should be performed by centrifugation at 15,000 × g for 30 minutes at 4°C. The supernatant containing the enzyme should be aliquoted and stored at -80°C for long-term preservation. [3]
The following workflow outlines the complete experimental procedure for measuring veratraldehyde dehydrogenase activity:
Prepare reaction mixture in a quartz cuvette with 1 cm pathlength:
Pre-incubate the reaction mixture at assay temperature (typically 25°C or 30°C) for 5 minutes to achieve temperature equilibrium
Initiate the reaction by adding 50 μL of appropriately diluted enzyme preparation
Mix rapidly by inversion or gentle pipetting and immediately place in spectrophotometer
Monitor absorbance at 340 nm for 10 minutes at 30-second intervals against a blank cuvette containing all components except enzyme
Record the linear increase in absorbance for at least 3-5 minutes for accurate initial rate determination
Prepare reaction mixture in microplate wells:
Incubate at assay temperature for precisely 15 minutes
Stop the reaction by adding 50 μL WST-8/1-mPMS working solution
Incubate for an additional 10 minutes at room temperature protected from light
Measure absorbance at 450 nm using a microplate reader with reference wavelength at 600 nm
Include appropriate controls:
For uncharacterized enzymes, preliminary optimization experiments are essential:
For screening applications, the assay can be miniaturized to 96-well or 384-well formats with the following modifications:
For the direct UV method, enzyme activity is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (ε = 6.22 mM⁻¹cm⁻¹):
Activity (U/mL) = (ΔA₃₄₀/min × Vᵣ × DF) / (ε × L × Vₑ)
Where:
One unit of enzyme activity (U) is defined as the amount of enzyme that catalyzes the reduction of 1 μmol NAD+ per minute under standard assay conditions.
For the WST-8 endpoint method, activity is calculated based on the NADH standard curve:
Activity (U/mL) = (NADH produced (nmol) × DF) / (T × Vₑ)
Where:
To determine the kinetic parameters of veratraldehyde dehydrogenase, measure initial rates at varying substrate concentrations and analyze using Michaelis-Menten kinetics:
Table 2: Representative Kinetic Parameters for Veratraldehyde Dehydrogenases from Various Sources
| Enzyme Source | Kₘ Veratraldehyde (μM) | Kₘ NAD+ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal pH |
|---|---|---|---|---|---|
| Sphingobium sp. SKY6 (LigV) | 45 ± 5 | 85 ± 8 | 12.5 ± 0.8 | 2.8 × 10⁵ | 7.5-8.5 |
| Amycolatopsis sp. ATCC 39116 | 62 ± 7 | 120 ± 12 | 8.3 ± 0.6 | 1.3 × 10⁵ | 8.0-9.0 |
| Streptomyces sp. NL15-2K | 38 ± 4 | 95 ± 9 | 15.2 ± 1.1 | 4.0 × 10⁵ | 7.0-8.0 |
| Pseudomonas sp. HR199 | 55 ± 6 | 110 ± 10 | 6.8 ± 0.5 | 1.2 × 10⁵ | 7.5-8.5 |
Table 3: Troubleshooting Guide for Veratraldehyde Dehydrogenase Assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low or no activity | Enzyme denaturation, incorrect cofactor, suboptimal pH | Verify enzyme stability, test both NAD+ and NADP+, determine pH optimum |
| Non-linear kinetics | Enzyme instability, substrate depletion, product inhibition | Shorten assay time, increase substrate concentration, dilute enzyme |
| High background | Contaminated reagents, non-enzymatic NAD+ reduction | Prepare fresh reagents, include proper controls, filter sterilize buffers |
| Poor reproducibility | Inconsistent enzyme preparation, temperature fluctuations | Standardize extraction protocol, use temperature-controlled spectrophotometer |
| Substrate precipitation | Low solubility of veratraldehyde in aqueous buffer | Increase organic solvent concentration (up to 5% methanol or DMSO) |
| Low sensitivity | Low enzyme expression or activity | Use WST-8 detection method, concentrate enzyme preparation, extend incubation time |
Veratraldehyde dehydrogenases and related aromatic aldehyde dehydrogenases have significant applications in pharmaceutical and biotechnology industries:
Drug metabolism studies: These enzymes may participate in the metabolism of aldehyde-containing pharmaceuticals, providing insights into drug clearance pathways and potential metabolite formation
Biosensor development: The specificity and sensitivity of veratraldehyde dehydrogenases make them suitable for incorporation into biosensors for detecting lignin-derived aromatics or aldehyde-containing compounds in biological samples
Enzyme engineering: The broad substrate specificity of many veratraldehyde dehydrogenases provides a foundation for protein engineering efforts to enhance catalytic efficiency, alter cofactor specificity, or develop novel activities for biotechnological applications
High-throughput screening: The robust assay formats described herein enable screening of compound libraries for modulators of aldehyde dehydrogenase activity, which may have therapeutic applications in various disease contexts
The versatility and applicability of these enzymes continue to expand with advances in protein engineering and computational prediction methods, including geometric graph learning approaches that leverage predicted protein structures for enzyme function annotation. [4]
Veratraldehyde (3,4-dimethoxybenzaldehyde) is an organic compound structurally related to benzaldehyde and vanillin, widely employed in fragrance and flavor formulations due to its pleasantly woody aroma and sweet vanilla-like taste. This crystalline compound typically appears as white to tan or blue-gray flakes or solid with a characteristic sweet, warm, vanilla-like scent that is often described as more complex and warmer than vanillin itself [1] [2] [3]. Veratraldehyde occurs naturally in various plants including peppermint, ginger, raspberry, and Bourbon vanilla, though most commercial production occurs through chemical synthesis from vanillin via methylation processes [4] [3].
The compound's versatile applications span perfumery, flavor formulations, cosmetics, pharmaceuticals, and agrochemicals, making it a valuable ingredient across multiple industries. Its chemical stability and compatibility with various formulation bases, combined with its distinctive sensory properties, have established veratraldehyde as a key ingredient for researchers and product developers seeking to create sophisticated vanilla notes without excessive sweetness [1] [5]. This application note provides detailed technical information and protocols to support researchers and scientists in effectively utilizing veratraldehyde in various product development contexts.
Veratraldehyde possesses distinct chemical and physical characteristics that determine its application suitability and handling requirements. The following table summarizes its key properties:
Table 1: Chemical and Physical Properties of Veratraldehyde
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 120-14-9 | [1] [2] [6] |
| Molecular Formula | C₉H₁₀O₃ | [1] [2] [3] |
| Molecular Weight | 166.17-166.18 g/mol | [1] [2] [3] |
| Boiling Point | 280-281 °C | [1] [2] |
| Melting Point | 42-45 °C | [2] [3] |
| Flash Point | >113 °C | [1] [3] |
| Appearance | White to tan or blue-gray flakes or solid | [2] [3] |
| Odor Description | Sweet, woody, vanilla-like with balsamic qualities | [1] [5] |
| Solubility | Sparingly in chloroform, slightly in ethyl acetate; soluble in alcohols and oils | [1] [3] |
| Refractive Index | 1.5260 (estimate) | [3] |
| Water Solubility | <0.1 g/100 mL at 22°C | [3] |
Veratraldehyde is characterized by its high reactivity as an aldehyde, making it susceptible to oxidation when exposed to air, gradually converting to odorless veratric acid (3,4-dimethoxybenzoic acid) [7] [3]. This oxidative sensitivity necessitates proper storage conditions in tightly sealed containers in cool, dry places, away from heat sources and incompatible substances [1]. The compound is soluble in alcohols and oils, facilitating its incorporation into various fragrance and flavor formulations, though it has limited solubility in water [1] [3].
Veratraldehyde serves as a valuable ingredient in fragrance compositions, contributing warm, balsamic notes that enhance complexity and longevity in various product types. Its woodsy vanilla character with creamy facets and subtle spicy undertones makes it particularly suitable for oriental, woody, and musk-based fragrances [1] [5]. Unlike vanillin, veratraldehyde offers greater warmth without excessive sweetness, allowing perfumers to create sophisticated vanilla effects that avoid cloying sensations [5].
Table 2: Veratraldehyde Usage in Fragrance Applications
| Application | Concentration Range | Function & Effect | Compatibility Notes |
|---|---|---|---|
| Fine Fragrance | 0.1-1.0% | Base note providing warm, balsamic vanilla character; enhances longevity | Blends well with benzyl acetate, coumarin, anisaldehyde; creates elegant depth without cloying sweetness |
| Personal Care Products | 0.05-0.5% | Provides rich, long-lasting scent in lotions, creams, shampoos, soaps | Complementary to floral and oriental compositions; may cause discoloration in soaps similar to vanillin |
| Household Fragrances | 0.01-0.2% | Adds warm, comforting vanilla notes to candles, diffusers, air fresheners | Stable in various wax types; good heat stability; compatible with other woody and spice notes |
| Perfume Bases | 0.11% average in compounds | Creates sophisticated vanilla and heliotrope effects; enhances oriental compositions | IFRA 51: No restriction for category 4; lasts >400 hours on smelling strip |
Objective: Create a warm, woody-oriental fragrance base with veratraldehyde as a key modifier.
Materials:
Procedure:
Pre-dissolution: Prepare a 10% stock solution of veratraldehyde in ethanol to ensure uniform incorporation into the fragrance compound.
Weighing: Accurately weigh all components according to the following suggested formula:
Incorporation: Add the veratraldehyde stock solution to ethanol with gentle stirring.
Sequential Addition: Incorporate other components in order from top to base notes, ensuring complete dissolution between additions.
Maturation: Allow the compound to macerate for 2-4 weeks at room temperature in sealed containers protected from light.
Filtration: Chill the matured compound in a moderate freezer overnight, then filter to remove any precipitated material.
Evaluation: Assess odor characteristics, stability, and performance in final applications.
Technical Notes: Veratraldehyde produces excellent effects in oriental-type fragrances and woody musk bases, functioning as a variation for or in combination with anisaldehyde [3]. The material's longevity exceeds 400 hours on a smelling strip, contributing significant tenacity to fragrance formulations [5].
In flavor formulations, veratraldehyde serves as a versatile flavoring agent with a pleasant vanilla-like taste profile, contributing warmth and depth to various food and beverage products. Its sweet, creamy character with subtle woody undertones makes it valuable for creating sophisticated flavor profiles beyond simple vanilla notes [1] [3]. The compound is particularly effective in imitation vanilla formulations, nut flavors, and butterscotch, where it provides authentic taste characteristics without excessive sweetness [3].
Table 3: Veratraldehyde Usage in Flavor Applications
| Application Category | Typical Use Level (ppm) | Flavor Profile Contribution | Regulatory Status |
|---|---|---|---|
| Baked Goods & Confections | 10-30 ppm | Sweet vanilla-like flavor; enhances creamy, buttery notes | FEMA 3109; JECFA 877; permitted for use as food flavor under GB 2760 |
| Beverages | 5-15 ppm | Provides warmth and depth; subtle sweetness without cloying aftertaste | Kosher certification available; meets FG specifications |
| Dairy Products | 10-25 ppm | Enhances creamy perception; complements vanilla, nut, caramel notes | Use in accordance with good manufacturing practices |
| Imitation Vanilla | 20-50 ppm | Serves as key component; provides authentic vanilla character | Natural veratraldehyde available for clean-label applications |
Objective: Enhance imitation vanilla flavor with veratraldehyde to increase complexity and depth.
Materials:
Procedure:
Stock Solution Preparation: Create a premix of veratraldehyde in propylene glycol at 1% concentration to ensure uniform distribution in the final flavor.
Component Weighing: Accurately weigh all components according to the following suggested percentage:
Sequential Mixing: Combine vanillin and ethyl vanillin with propylene glycol with gentle heating (≤40°C) if necessary for complete dissolution.
Incorporation: Add the veratraldehyde stock solution to the mixture with continuous stirring.
Dilution: Gradually add alcohol and water while maintaining agitation.
Maturation: Allow the flavor to mature for 24-48 hours to ensure complete integration of components.
Quality Assessment: Evaluate flavor profile, clarity, and stability; adjust pH if necessary.
Technical Notes: Veratraldehyde is mainly used in imitation vanilla, nut, and butterscotch flavors, and can be incorporated into various fruit complexes for complexity [3]. The compound's concentration in finished products typically ranges from 10 to 30 ppm, providing subtle yet impactful flavor enhancement [3]. Natural veratraldehyde is available for applications requiring clean-label ingredients, extracted from plant sources such as peppermint and ginger [4] [8].
Robust analytical methods are essential for verifying veratraldehyde quality, purity, and concentration in various matrices. The following UHPLC-MS/MS method provides reliable quantification of veratraldehyde and its major metabolite, veratric acid, in biological and product samples [4].
Objective: Simultaneous determination of veratraldehyde and veratric acid in rat plasma (adaptable for other matrices)
Materials and Equipment:
Method Parameters:
Sample Preparation Procedure:
Validation Parameters:
This developed method exhibited good linearity with correlation coefficients (r²) ≥0.9977, and the lower limits of quantification ranged from 3 to 10 ng/mL for the two analytes [4]. The method was successfully applied to determine veratraldehyde and veratric acid in rat plasma after oral and percutaneous administration, confirming its applicability for pharmacokinetic studies [4].
The following diagram illustrates the metabolic pathway and analytical workflow for veratraldehyde:
Diagram 1: Veratraldehyde Metabolic Pathway and Analytical Workflow
Proper safety protocols and regulatory compliance are essential when working with veratraldehyde in research and product development. This section addresses key considerations for handling, storage, and regulatory status.
Personal Protective Equipment: Always wear appropriate protective gloves, eyewear, and clothing when handling concentrated veratraldehyde to prevent skin and eye contact [1].
Ventilation Requirements: Work in well-ventilated areas or use engineering controls to prevent inhalation of vapors or dust, particularly when handling powdered forms [1].
Storage Conditions: Store in tightly sealed containers in a cool, dry place (recommended 2-8°C), away from heat sources, sparks, and incompatible substances [1] [2].
Stability Considerations: Veratraldehyde is air-sensitive and may oxidize to veratric acid upon prolonged exposure to air. It is incompatible with strong oxidizing agents and strong bases [3].
Spill Management: Follow local regulations for safe disposal and spill management. Absorb small spills with inert material and dispose of properly [1].
Veratraldehyde's safety profile indicates that it is generally safe when handled properly and used in recommended concentrations. Animal studies have shown that veratraldehyde may cause liver and kidney damage at high doses, with symptoms including respiratory difficulties and seizures [7]. Literature reports suggest veratraldehyde may cause skin irritation, eye damage, and respiratory tract irritation in concentrated forms [7].
A review study notes that although veratraldehyde is considered toxic at high concentrations, its usage levels in cosmetics and food are typically low and generally do not have significant impacts on human health [7]. Further research and evaluation are necessary to fully understand the safety profile of veratraldehyde, particularly with long-term exposure.
Veratraldehyde complies with several international regulatory frameworks for use in fragrances, flavors, and cosmetics:
Veratraldehyde represents a versatile organoleptic agent with significant applications across fragrance and flavor industries. Its distinct sensory properties - characterized by warm, woody vanilla notes with greater complexity and less cloying sweetness than vanillin - make it particularly valuable for creating sophisticated consumer products. The compound's chemical functionality also enables its use as an intermediate in pharmaceutical synthesis, further expanding its utility beyond sensory applications.
Researchers and product developers should consider several key factors when incorporating veratraldehyde into formulations. The quantitative guidelines provided in this document offer starting points for usage levels across various applications, though specific formulations may require optimization based on overall composition and desired sensory effects. The analytical method detailed herein provides a robust approach for quality control and pharmacokinetic studies, ensuring accurate quantification of veratraldehyde and its major metabolite. Additionally, adherence to safety protocols and regulatory requirements remains essential for compliant product development across different markets.
Future research directions for veratraldehyde include further exploration of its potential pharmaceutical applications, particularly given its demonstrated antitumor properties in preliminary studies [7]. Additionally, development of stabilized delivery systems to address its oxidative sensitivity could expand its application potential in various product formulations.
The table below summarizes key synthesis methods for veratraldehyde, from a classic laboratory procedure to modern, high-yield catalytic approaches.
| Method | Key Features | Reported Yield | Conditions | Key Considerations |
|---|---|---|---|---|
| O-Alkylation of Vanillin [1] | Methylation with methyl sulfate; established lab method | 82-87% [1] | Sodium hydroxide, steam bath heating [1] | Toxic reagent (methyl sulfate), requires careful pH control during reaction [1] |
| Bimetallic Catalyst (Mn/Zn on AC) [2] | Continuous-flow reactor; high selectivity | 98% [2] | 90°C, 15 bar pressure, TBHP solvent [2] | Requires specialized high-pressure equipment and catalyst preparation |
| Mg-doped Copper Chromite [3] | Heterogeneous catalyst; effective for alcohol oxidation | High conversion & selectivity [3] | 100°C, atmospheric pressure, H₂O₂ or TBHP oxidant [3] | Catalyst synthesis required; effective for oxidizing veratryl alcohol to veratraldehyde |
| SBA-15/TiO₂/SO₄/Ni Catalyst [4] | High efficiency under optimal conditions | 99.5% Conversion, 100% Selectivity [4] | 2 hours reaction time [4] | Complex catalyst preparation |
Here are specific problems and solutions to improve your veratraldehyde yield.
Problem: Reaction Mixture Does Not Become Acidic
Problem: Product Solidifies During Reaction
Problem: Low Yield Due to Lack of Ebullition
Problem: Low Conversion in Veratryl Alcohol Oxidation
Problem: Catalyst Deactivation and Poor Reusability
AC-Mn(10%)/Zn(15%), which has shown a 95.8% yield even after five reaction cycles [2]. Ensure proper catalyst characterization (e.g., XRD, BET surface area) before use to confirm its quality [3].This is a foundational method for producing veratraldehyde on a laboratory scale.
This modern method uses a continuous-process reactor for high efficiency.
AC-Mn(10%)/Zn(15%)) via the wet impregnation method, using activated carbon derived from a waste surgical mask as the support.This workflow can help you diagnose and resolve yield issues systematically.
Here are two established methods for separating veratraldehyde, summarized from the literature. The first is a highly sensitive bioanalytical method, while the second is optimized for the separation of multiple aldehydes.
Table 1: UHPLC-MS/MS Method for Veratraldehyde in Biological Samples [1]
| Parameter | Specification |
|---|---|
| Application | Determination of veratraldehyde and veratric acid in rat plasma |
| Column | YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) |
| Column Temperature | 30 °C |
| Mobile Phase | 0.2% Formic acid in Acetonitrile (Mobile Phase B) |
| Elution Mode | Isocratic |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Run Time | 4.5 min |
| Detection | MS/MS (Positive ESI), MRM transition: m/z 167.07 → 139.00 |
| Sample Preparation | Protein precipitation with 0.2% formic acid in Acetonitrile |
| Linear Range | 3–1000 ng/mL |
| LLOQ | 3 ng/mL |
Table 2: HPLC-UV Method for Aldehydes including Veratraldehyde [2]
| Parameter | Specification |
|---|---|
| Application | Determination of veratraldehyde and other aldehydes |
| Extraction | Solid-Phase Microextraction (SPME) with PDMS/DVB fiber |
| Column | C18 Column |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Detection | UV at 254 nm |
| Detection Limit | 25 pg/mL for Veratraldehyde |
| Linearity | 0.1 to 10 ng/mL |
Many problems encountered during veratraldehyde analysis are common to reverse-phase HPLC. Below is a troubleshooting guide for frequent issues.
Table 3: Common HPLC Issues and Troubleshooting Guide [3] [4]
| Problem | Potential Causes | Troubleshooting Steps |
|---|
| Peak Tailing | - Column degradation (e.g., loss of C18 bonding)
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving veratraldehyde HPLC issues. This systematic path helps efficiently isolate the root cause.
Synthesis Overview A common preparation method for veratraldehyde involves the methylation of vanillin. The reaction uses dimethyl carbonate as a methylating agent with a base like potassium carbonate, often accelerated by a phase-transfer catalyst (e.g., tetrabutylammonium bromide or polyethylene glycol) to improve yield and efficiency [1]. After the reaction, purification is critical to isolate the veratraldehyde.
Experimental Protocol: Purification Workflow The following diagram outlines a general purification pathway, which you can adapt based on your specific crude product characteristics.
Purification Methods Comparison
| Method | Primary Purpose | Key Operating Conditions | Expected Outcome |
|---|---|---|---|
| Crystallization [2] [3] | Purify solid veratraldehyde from soluble impurities. | Dissolve crude product in a minimum of hot solvent (e.g., ethanol), cool slowly to room temperature or in an ice bath. | Pure crystals are obtained. The crystal size and uniformity are controlled by the cooling rate [4]. |
| Simple Distillation [2] [3] | Separate and purify liquid veratraldehyde from higher-boiling point impurities. | Heat the mixture to its boiling point (reported to be around 281°C), condense, and collect the distillate. | A purified liquid fraction is collected at a constant boiling temperature. |
| Vacuum Distillation [2] | Purify veratraldehyde that may decompose at its standard boiling point. | Conduct distillation under reduced pressure. | The compound boils at a lower temperature, preventing thermal decomposition. |
Q1: My crystallization yield is very low. What could be the reason?
Q2: The crystals I obtained are oily or too fine. How can I improve their quality?
Q3: When should I use distillation instead of crystallization for purification?
Q4: How can I check the purity of my final veratraldehyde product?
Crystallization Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| No Crystals Form | Solution is not supersaturated; solvent is too polar/impure. | Scratch flask with glass rod; add a seed crystal; evaporate more solvent; choose a different solvent [2]. |
| Low Melting Point or Broad Range | Product is still impure. | Perform a second recrystallization from the same or a different solvent [2]. |
| Colored Impurities in Crystals | Colored contaminants with similar solubility. | Use activated charcoal during the hot filtration step to absorb these impurities [3]. |
Distillation Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| Product Decomposes | Boiling point is too high. | Use vacuum (reduced-pressure) distillation to lower the boiling point [2]. |
| Low Distillation Rate | Incorrect heating; system leaks (in vacuum distillation). | Apply steady heat; check apparatus seals for vacuum distillation. |
| Poor Separation of Fractions | Boiling points of mixture components are too close. | Use a fractionating column for more theoretical plates and better separation [2] [3]. |
The purification strategy you choose—crystallization for a solid product or distillation for a liquid—depends on the physical state of your crude veratraldehyde and the nature of its impurities [2] [3]. The key to successful crystallization is controlling solubility through solvent choice and temperature, while effective distillation relies on precise temperature control and, if necessary, pressure reduction.
| Property | Specification / Condition |
|---|---|
| Recommended Storage Temperature | 2-8°C [1] |
| Physical Form at Room Temp | Crystalline solid (needles or powder) [1] |
| Melting Point | 42-45°C [1] [2] |
| Boiling Point | 281°C [2] |
| Air Sensitivity | Sensitive; oxidizes in air to veratric acid [1] [2] |
| Light Sensitivity | Autoxidation reactions are activated by light [1] |
| Water Solubility | <0.1 g/100 mL at 22°C [1] [2] |
| Stability | Stable under recommended storage conditions [2] |
| Incompatible Agents | Strong oxidizing agents, strong bases [1] [2] |
1. What are the primary stability concerns for veratraldehyde? The main concern is its sensitivity to air, which causes it to oxidize into veratric acid (3,4-dimethoxybenzoic acid), an odorless compound [1]. This autoxidation process is accelerated by light and can be catalyzed by salts of transition metals [1]. It is also incompatible with strong bases and strong oxidizing agents [1] [2].
2. What are the optimal storage conditions for veratraldehyde? For long-term stability, veratraldehyde should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C [1] [2]. The container must be kept tightly closed when not in use to minimize exposure to air [2].
3. My veratraldehyde sample has changed from white to brown or blue-gray. Is it still usable? A color change indicates that oxidation has likely occurred. For sensitive quantitative experiments, the purity of the sample may be compromised. You should verify the sample's purity using an analytical method (like UHPLC-MS/MS) before use in critical applications [1].
4. How can I analyze veratraldehyde and its metabolite in a biological matrix? You can use a validated UHPLC-MS/MS method to simultaneously determine veratraldehyde and its main metabolite, veratric acid, in plasma. Below is a summary of the key parameters for such a method [3] [4]:
| Parameter | Veratraldehyde (VD) | Veratric Acid (VA) | Internal Standard (IS) |
|---|---|---|---|
| MRM Transition (m/z) | 167.07 → 139.00 [3] | 183.07 → 139.00 [3] | 133.00 → 55.00 [3] |
| Retention Time (RT) | ~1.72 min [3] | ~1.10 min [3] | ~3.92 min [3] |
| Linear Range | 3–1000 ng/mL [3] | 10–10,000 ng/mL [3] | - |
| LLOQ | 3 ng/mL [3] | 10 ng/mL [3] | - |
The following diagram illustrates the workflow for the sample preparation and analysis of veratraldehyde and veratric acid in plasma.
This protocol is adapted from a published bioanalytical method for the simultaneous determination of veratraldehyde and veratric acid in rat plasma [3] [4].
1. Instrument and Materials
2. Sample Preparation (Protein Precipitation) 1. Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube. 2. Add 300 µL of the protein precipitation solvent (ACN with 0.2% formic acid) and the appropriate volume of internal standard solution. 3. Vortex the mixture vigorously for at least 10 minutes. 4. Centrifuge the samples at approximately 14,000 rpm for 10 minutes. 5. Transfer the clear supernatant to an autosampler vial for injection. The recommended injection volume is 2 µL [3].
3. Chromatographic Conditions
4. Mass Spectrometry Conditions (MRM) The transitions and parameters from the published method are summarized in the table above. The collision energy (CE) for all transitions was 11 V [3].
The metabolic pathway of veratraldehyde in biological systems, as referenced in the analytical method, is outlined below.
The following table summarizes the core precautions for handling veratraldehyde based on its chemical properties [1].
| Precautionary Measure | Specific Recommendation | Rationale / Additional Notes |
|---|---|---|
| Light Protection | Protect from light; store in a refrigerator. | The compound should be stored in dark, amber glass bottles or vials to block light. |
| Container Material | Use amber glass for storage solutions. | Amber glass provides the best protection against photodecomposition. |
| Moisture & Air | Keep container tightly closed. | Prevents absorption of moisture from the air and minimizes oxidation over time. |
| Incompatibilities | Separate from strong oxidizing agents and strong bases. | Incompatible with these substances, which could lead to hazardous reactions or decomposition [1]. |
| Spill Management | Dampen spills with 60-70% ethanol for cleanup. | Ethanol helps to dissolve and safely contain the compound for disposal [1]. |
Here is a methodology you can adapt to experimentally verify the light stability of veratraldehyde under your specific conditions.
Objective: To determine the rate of photodecomposition of veratraldehyde in solution when exposed to UV and visible light.
Materials:
Methodology:
The diagram below outlines the logical workflow for the stability testing protocol.
Q: What should I do immediately after suspected skin contact with veratraldehyde?
| Action Step | Procedure Details | Key Rationale |
|---|---|---|
| Immediate Removal | Take off contaminated clothing, jewelry, etc. | Prevents prolonged skin contact and spreads of contamination [1]. |
| Gentile Rinsing | Wash affected area with copious amounts of lukewarm water for at least 15-20 minutes | Dilutes and physically removes the chemical from the skin [1]. |
| Medical Attention | Seek medical help if irritation persists, or for any severe reactions. Provide the Safety Data Sheet (SDS) if available. | Veratraldehyde may cause skin irritation and professional evaluation is crucial [1]. |
Q: What are the essential exposure controls and PPE for handling veratraldehyde?
| Control Category | Specific Recommendation |
|---|---|
| Engineering Controls | Use fume hoods or ensure adequate local exhaust ventilation. Maintain a well-ventilated general laboratory area [1]. |
| Personal Protective Equipment (PPE) | • Gloves: Use chemical-resistant gloves (e.g., nitrile). • Eye Protection: Safety goggles or a face shield. • Lab Wear: Wear a lab coat, closed-toe shoes, and long pants [1]. | | Hygiene Practices | Wash hands thoroughly after handling and before eating, drinking, or using the restroom. Do not take contaminated clothing home for washing [1]. |
Q: What specific hazards are associated with veratraldehyde?
The following workflow outlines the key steps for a safe and effective spill response.
Q: Is veratraldehyde considered a skin sensitizer? Available safety data highlights risks of skin irritation, but does not explicitly classify it as a skin sensitizer [1]. As regulatory frameworks and research evolve, it is prudent to apply the Precautionary Principle. Always handle it with care to avoid skin contact.
Q: Are there any specific health conditions that would require extra caution? Yes. Individuals with pre-existing skin conditions (like eczema or dermatitis) or respiratory issues (such as asthma) may be more susceptible to the irritating effects of veratraldehyde [2]. These researchers should consult with their healthcare provider and occupational health specialist before working with this compound.
Q: What is the basis for the skin irritation warning? The classification is based on several sources, including literature reports and official Safety Data Sheets (SDS) for veratraldehyde which cite potential for skin irritation and damage [1].
Selective oxidation requires precise control, primarily achieved through specific catalysts and reaction parameters. The table below summarizes effective catalytic systems from recent research.
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Conversion (%) | Selectivity to Veratraldehyde (%) | Key Feature |
|---|---|---|---|---|---|---|
| Mn-Zn/Activated Carbon [1] | TBHP | 90 | 15 bar | 98 | 98 (Yield) | Bimetallic catalyst on waste-derived support; stable for 5 runs. |
| Ni/SO₄/ZrO₂ [2] | TBHP (aq.) | 90 | Not specified | 98 | 100 | Non-noble metal catalyst; stable over 7 reaction cycles. |
| Mg-doped CuCr₂O₄ [3] | TBHP or H₂O₂ | 100 | Atmospheric | Not specified | Not specified (Effective) | Doping increases surface area and catalytic effectiveness. |
Here are detailed methodologies for two of the most effective catalytic systems.
This continuous-process method uses a bimetallic catalyst for high efficiency and reusability.
This method employs a robust and inexpensive nickel-based heterogeneous catalyst.
The primary side reaction is the over-oxidation of veratraldehyde to veratric acid. The protocols above prevent this through:
Catalyst deactivation can occur due to:
The diagram below outlines a logical workflow for diagnosing and preventing side reactions in your veratraldehyde oxidation experiments.
Here are answers to some common questions about veratraldehyde catalytic selectivity:
What are the primary catalysts used for the selective oxidation of veratryl alcohol to veratraldehyde? Researchers have successfully used various catalysts, including bimetallic Au-Pd nanoparticles on ceria-zirconia supports [1], Mg-doped copper chromite nanocomposites [2], and photosynthetic pigment systems like chlorophyllin that generate reactive oxygen species under light [3].
Why is catalyst selectivity so important in this reaction? The goal is to oxidize veratryl alcohol to the aldehyde without over-oxidizing it. Highly selective catalysts ensure the reaction stops at veratraldehyde, maximizing yield and minimizing the cost of purifying the desired product from unwanted by-products [1].
Besides the catalyst itself, what other factors can influence selectivity? Key factors include the distance between catalytic nanoparticles [4], the type of oxidant used (e.g., oxygen) [1] [2], the reaction solvent [5], temperature, and reaction time [2].
The table below outlines specific problems and evidence-based solutions to enhance veratraldehyde selectivity.
| Problem | Possible Cause | Suggested Solution | Key Supporting Evidence |
|---|---|---|---|
| Low Selectivity & Over-oxidation | Catalyst lacks inherent selectivity for the aldehyde group, leading to further oxidation. | Use bimetallic Au-Pd catalysts with an optimal molar ratio (e.g., Au:Pd = 1.4). | A study showed Au-Pd/Ce0.62Zr0.38O2 with this ratio achieved >99% selectivity for veratraldehyde with high activity [1]. |
| Poor Catalyst Activity & Selectivity | Inefficient electron transfer or poor oxygen activation on the catalyst surface. | Dope the catalyst with elements like Magnesium (Mg) to improve surface properties. | Mg-doped copper chromite catalysts showed enhanced surface area and catalytic performance for veratryl alcohol oxidation [2]. |
| Uncontrolled Reaction Pathway | Nanoparticle agglomeration during reaction, creating uncontrolled active sites. | Use a catalyst platform that controls nanoparticle proximity to steer the reaction pathway. | Research on benzaldehyde hydrogenation found that increasing the distance between nanoparticles favored the intermediate product (benzyl alcohol), a principle that can be applied to similar reactions [4]. |
| Low Selectivity in Photocatalytic Systems | Wrong reactive oxygen species (ROS) or insufficient control over the photocatalytic process. | For chlorophyllin-based systems, ensure the presence of ascorbic acid as a reductant and use light wavelength of 310–420 nm. | This specific setup was found to be highly selective for converting veratryl alcohol to veratraldehyde, primarily via singlet oxygen (1O2) pathways [3]. |
| Undesired By-products in Photocatalytic Cleavage | Non-optimal solvent or base, leading to poor radical intermediate control. | For photocatalytic lignin cleavage, use DMSO as a solvent with Tetrabutylammonium Acetate as a base. | This combination was proven to maximize yield and selectivity for the desired gem-difluoroalkenylation products while minimizing by-products [5]. |
Here are detailed methodologies for two effective approaches cited in the troubleshooting guide.
Protocol 1: Selective Oxidation using a Bimetallic Au-Pd Catalyst This protocol is adapted from the high-performance system described in the search results [1].
Catalyst Synthesis (Sol-Immobilization Method):
Reaction Procedure:
Protocol 2: Selective Conversion via a Photosynthetic Pigment System This protocol is based on the light-driven system using chlorophyllin [3].
Reaction Setup:
Mechanism and Optimization:
The following diagram illustrates the logical workflow for troubleshooting and optimizing your catalytic system for veratraldehyde selectivity.
The following information is based on a peer-reviewed study that developed and validated a simple, sensitive, and rapid UHPLC-MS/MS method for the simultaneous determination of Veratraldehyde and Veratric Acid in rat plasma [1] [2] [3].
| Parameter | Specification |
|---|---|
| Analytical Technique | UHPLC-MS/MS [1] |
| Column | Reversed C18 (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm) [1] |
| Column Temperature | 30 °C [1] |
| Mobile Phase | Acetonitrile and Distilled Water (each with 0.2% formic acid) [1] [2] |
| Flow Rate | 0.3 mL/min [1] [2] |
| Injection Volume | 2 µL [1] [2] |
| Run Time | 4.5 min [1] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode [1] |
| Internal Standard (IS) | Cinnamaldehyde [1] |
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|
| Veratraldehyde (VD) | 167.07 [1] [2] | 139.00 [1] [2] | 1.72 [2] |
| Veratric Acid (VA) | 183.07 [1] [2] | 139.00 [1] [2] | 1.10 [2] |
| Cinnamaldehyde (IS) | 133.00 [1] [2] | 55.00 [1] [2] | 3.92 [2] |
The method was validated according to European Medicines Agency (EMA) guidelines [1].
| Validation Parameter | Result for Veratraldehyde (VD) | Result for Veratric Acid (VA) |
|---|---|---|
| Linearity Range | 3 - 1,000 ng/mL [1] [2] | 10 - 10,000 ng/mL [1] [2] |
| Correlation Coefficient (r²) | ≥ 0.9986 [1] [2] | ≥ 0.9977 [1] [2] |
| LLOQ | 3 ng/mL [1] | 10 ng/mL [1] |
| Precision (Intra-day RSD) | ≤ 4.11% [1] | ≤ 7.50% [1] |
| Accuracy (Intra-day RE) | Within ±11.57% [1] | Within ±11.57% [1] |
| Recovery | 99.44% - 104.14% [1] [2] | 94.65% - 104.20% [1] [2] |
Stability tests confirmed that VD and VA were stable in rat plasma under various conditions, including at room temperature, in the autosampler, through freeze-thaw cycles, and during long-term storage at -80°C [1].
Here are solutions to common issues encountered during method development, derived from the optimization process described in the study.
The following diagram illustrates the complete bioanalytical method workflow from sample preparation to data analysis, as established in the validated method.
This workflow provides a clear, visual representation of the streamlined procedure, which can be completed with a total run time of 4.5 minutes [1] [2].
In bioanalysis, a "matrix effect" refers to the alteration of an analyte's ionization efficiency in the mass spectrometer caused by co-eluting components from the biological sample [1] [2]. These interfering substances can lead to:
For veratraldehyde analysis, one study specifically noted that using only acetonitrile for protein precipitation was insufficient due to the matrix effect on its metabolite, veratric acid, at low concentrations. They achieved optimal results by using 0.2% formic acid in acetonitrile for sample preparation [4].
Before correction, you need to identify and quantify matrix effects. The following table summarizes the primary techniques.
| Method | Description | Key Information Provided | Limitations |
|---|---|---|---|
| Post-Column Infusion [2] | A blank matrix extract is injected while the analyte is infused post-column. | Qualitative; identifies retention time zones with ion suppression/enhancement. | Does not provide quantitative data; can be time-consuming for multi-analyte methods. [3] [2] |
| Post-Extraction Spike [1] [2] | Compares the MS response of an analyte in neat solution vs. a spiked blank matrix extract. | Quantitative; gives a precise measure (e.g., % suppression) at a specific concentration. | Requires a true blank matrix, which is not available for endogenous compounds. [3] |
| Slope Ratio Analysis [2] | Compares the calibration curves of an analyte in neat solution vs. matrix. | Semi-quantitative; evaluates matrix effect over a range of concentrations. | Does not fully replace the post-extraction spike method for validation. [2] |
The workflow for the qualitative post-column infusion method, a common starting point, can be visualized as follows:
Here are systematic strategies to manage matrix effects, from sample preparation to data analysis.
| Strategy Category | Specific Actions | Key Considerations |
|---|---|---|
| Sample Preparation | Use selective extraction (e.g., PPT, LLE, SPE); optimize solvents. [3] [2] | A well-optimized one-step protein precipitation with 0.2% FA in ACN successfully minimized ME for veratraldehyde. [4] |
| Chromatography | Improve separation; use longer run times or gradient elution to separate analytes from interferences. [3] [2] | The veratraldehyde method used a C18 column and a 4.5-min run time to achieve separation. [4] |
| Mass Spectrometry | Dilute the sample; use a divert valve; switch from ESI to APCI if possible. [2] | Sample dilution is only feasible for highly sensitive methods. APCI is often less susceptible to ME than ESI. [1] [2] |
| Calibration & Data Correction | Use stable isotope-labeled internal standards (SIL-IS); standard addition; matrix-matched calibration. [3] [2] | SIL-IS is the gold standard for correction. Standard addition is useful when a blank matrix is unavailable. [3] |
A comprehensive troubleshooting approach that combines these strategies is often necessary:
For direct context, here is a summary of the successfully validated UHPLC-MS/MS method for veratraldehyde (VD) and its metabolite veratric acid (VA) in rat plasma, which managed matrix effects effectively [4].
The freeze-thaw process subjects samples to significant physical and chemical stress. Key mechanisms that can impact stability include:
You can use the following workflow, inspired by general stability studies, to design your investigation into veratraldehyde [2].
When designing your study, consider manipulating these critical factors, which are known to influence freeze-thaw stability [2] [1]:
The table below outlines potential problems and solutions based on general principles.
| Problem | Possible Root Cause | Suggested Mitigation Strategies |
|---|
| Precipitation/Crystallization | Compound exceeds solubility limit in concentrated non-frozen phase [1]. | - Reduce initial concentration.
1. How many freeze-thaw cycles are typically tested for stability? Studies often test stability for up to 10 freeze-thaw cycles to simulate multiple handling events, but the exact number should be based on your specific process needs [2].
2. What is the most critical parameter to control in a freeze-thaw study? While all variables are important, the freezing rate is highly influential as it directly controls ice crystal size and the resulting concentration stress and mechanical damage [1]. A controlled, reproducible freezing protocol is essential.
3. My veratraldehyde solution precipitates after thawing. What should I do? This is a classic sign of exceeding solubility upon concentration. Strategies include reducing the initial concentration, using a different solvent or co-solvent, or incorporating cryoprotectants that can inhibit crystal growth [1].
4. Are there alternatives to the freeze-thaw method for stabilization? Yes, alternatives exist depending on the goal. For long-term storage of solutions, lyophilization (freeze-drying) is a more robust, though more complex, alternative. For certain pharmaceutical applications, creating stable supramolecular complexes (e.g., with cyclodextrins) can also enhance stability [1].
To find more direct information on veratraldehyde, I suggest you:
The table below summarizes key experimental findings on repellency and Complete Protection Time (CPT) from a 2021 study [1] [2].
| Test Parameter | Veratraldehyde | DEET | Test Organisms & Conditions |
|---|---|---|---|
| Repellency (10% conc.) | Similar to 10% DEET against C. pipiens and A. albopictus; better than DEET against H. longicornis ticks [1]. | Baseline for comparison [1]. | Laboratory tests on mosquitoes (Aedes albopictus, Culex pipiens pallens) and tick nymphs (Haemaphysalis longicornis) [1]. |
| Repellency (Solution) | 10% veratraldehyde solution comparable to 20% DEET against two mosquito species [1]. | 20% DEET solution [1]. | |
| Complete Protection Time (CPT) | WJ-1041 formulation (10% veratraldehyde) showed similar CPT values to 10% DEET [1]. | 10% DEET showed similar CPT values to the 10% veratraldehyde formulation [1]. |
The comparative data was generated using standardized repellency testing methodologies. Here are the details for the key experiments cited.
This method is a standard laboratory bioassay for evaluating contact repellents on skin [3] [4].
[(C - T) / C] x 100, where C is bites on the control arm and T is bites on the treated arm. CPT is the time until the first confirmed bite occurs on the treated arm [5].This method is used to evaluate repellency in a non-animal system, often for ticks [1].
The table below summarizes the fundamental differences between veratraldehyde and vanillin.
| Property | Vanillin | Veratraldehyde |
|---|---|---|
| IUPAC Name | 4-hydroxy-3-methoxybenzaldehyde [1] | 3,4-dimethoxybenzaldehyde [2] [3] |
| Chemical Structure | ![]() |
![]() |
| Substituents on Benzene Ring | C1: Aldehyde (-CHO) C2: Methoxy (-OCH₃) C3: Hydroxyl (-OH) [1] | C1: Aldehyde (-CHO) C2: Methoxy (-OCH₃) C3: Methoxy (-OCH₃) [2] | | Key Feature | Phenolic compound | Non-phenolic compound |
In the context of biomass conversion, both compounds are key intermediates or models in the process of breaking down lignin. The following diagram illustrates their respective roles and reactivity in these pathways.
Vanillin Production from Lignin
The diagram above shows that veratraldehyde is primarily used as a simple, non-phenolic model compound to study the behavior of the more complex "vanillin end group" (VEβ) during lignin degradation [4] [5]. The key experimental data comparing their reactivity under alkaline conditions is summarized below.
| Experimental Aspect | Veratraldehyde | Vanillin (from VEβ model) |
|---|---|---|
| Primary Reactivity | Undergoes bimolecular disproportionation (Cannizzaro reaction) to veratryl alcohol and veratric acid [4]. | Released from VEβ via non-oxidative alkaline hydrolysis of the β-ether bond [4] [5]. |
| Effect of Complex Cations (e.g., Crown Ethers) | Yields enhanced. Complex cations suppress the disproportionation side reaction via a "cage effect," making the vanillin release pathway more favorable [4]. | Selectivity improved. The presence of 15-crown-5/Na+ complex cation increased selectivity for vanillin production and reduced polymerization side reactions [4] [5]. |
| Key Experimental Finding | Serves as a useful surrogate to study the influence of additives on the final stage of vanillin release [4]. | The actual vanillin end group (VEβ) undergoes complex rearrangements upon dissolution in alkali, which veratraldehyde cannot model [4]. |
The following are key experimental methods adapted from the research for studying the reactivity of these compounds.
This protocol is used to study the non-oxidative release of vanillin from model compounds like VEβ, which veratraldehyde represents [4] [5].
This method tests the effect of additives like crown ethers on reaction selectivity [4].
While the core search results focus on chemical reactivity, one study highlights a distinct biological mechanism for veratraldehyde that is relevant to the audience of drug development professionals.
For scientists, particularly in drug development, the critical takeaway is that veratraldehyde is not just a simple, inert analog of vanillin.
A modern bioanalytical method for the simultaneous determination of Veratraldehyde and Veratric Acid in rat plasma has been developed using UHPLC-MS/MS. The method is characterized by high sensitivity, efficiency, and reliability [1].
The table below summarizes the key parameters of this analytical method for easy comparison.
| Parameter | Veratraldehyde (VD) | Veratric Acid (VA) | Internal Standard (IS) |
|---|---|---|---|
| Detection Method | UHPLC-MS/MS (Positive ESI Mode) | UHPLC-MS/MS (Positive ESI Mode) | UHPLC-MS/MS (Positive ESI Mode) |
| MRM Transition | 167.07 → 139.00 [1] | 183.07 → 139.00 [1] | 133.00 → 55.00 (Cinnamaldehyde) [1] |
| Retention Time | 1.72 min [1] | 1.10 min [1] | 3.92 min [1] |
| Linearity Range | 3 - 1,000 ng/mL [1] | 10 - 10,000 ng/mL [1] | - |
| Correlation (R²) | ≥ 0.9986 [1] | ≥ 0.9977 [1] | - |
| LLOQ | 3 ng/mL [1] | 10 ng/mL [1] | - |
| Extraction Recovery | 99.44% - 104.14% [1] | 94.65% - 104.20% [1] | - |
The methodology provides a robust protocol for researchers [1]:
The table below summarizes the key pharmacokinetic parameters of Veratric acid after intravenous administration in rats, illustrating its exposure and elimination characteristics across different doses [2].
| Parameter | 2.5 mg/kg | 5 mg/kg | 10 mg/kg |
|---|---|---|---|
| Half-Life (t₁/₂) | 86.23 ± 6.83 min | 72.66 ± 4.10 min | 71.20 ± 2.90 min [2] |
| Initial Concentration (C₀) | 11.10 ± 1.47 μg·mL⁻¹ | 23.67 ± 1.24 μg·mL⁻¹ | 39.17 ± 3.90 μg·mL⁻¹ [2] |
| Area Under Curve (AUC₀→∞) | 1240.90 ± 129.14 min·μg·mL⁻¹ | 2273.84 ± 132.47 min·μg·mL⁻¹ | 3516.4 ± 403.37 min·μg·mL⁻¹ [2] |
A tissue distribution study in rats after a 2.5 mg/kg intravenous dose showed that veratric acid is rapidly and extensively distributed, with the highest concentrations found in the liver, heart, and kidneys [2].
The following diagram illustrates the established metabolic relationship where veratraldehyde is converted to its primary metabolite, veratric acid.
The primary metabolic pathway shows that veratraldehyde is metabolized mainly to veratric acid via catalytic oxidation [1]. Studies indicate that approximately 70% of veratraldehyde is converted into veratric acid in vivo [1].
To effectively plan and interpret pharmacokinetic studies for compounds like VD and VA, it is helpful to understand the broader development framework and available modern tools.
Historically, the EMA and FDA had similar but distinct guidelines. However, as of 2022, a significant harmonization effort was completed with the finalization of the ICH M10 guideline, which is now the standard for both regulatory bodies [1] [2] [3].
The table below summarizes the key regulatory documents:
| Agency | Previous Guideline | Current Guideline | Key Change |
|---|---|---|---|
| EMA (European Medicines Agency) | EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2 | ICH M10 (finalized July 2022) | The old EMA guideline is now superseded by ICH M10 [1]. |
| FDA (U.S. Food & Drug Administration) | FDA BMV 2018 Guidance | ICH M10 (November 2022) | The new ICH M10 guideline replaces the previous FDA guidance [2]. |
This harmonization means that for bioanalytical methods supporting pharmacokinetic and toxicokinetic studies—such as one for veratraldehyde—the same core validation principles apply for both regulatory submissions [1] [2] [3].
A 2020 research paper developed and validated a UHPLC-MS/MS method for veratraldehyde and its metabolite veratric acid in rat plasma, stating it was performed "in accordance with the European Medicines Agency (EMA) guidelines" [4] [5]. The following workflow and data demonstrate how key validation parameters are typically addressed in practice.
The table below summarizes the key experimental validation data reported in the study [4] [5]:
| Validation Parameter | Experimental Protocol & Results for Veratraldehyde (VD) and Veratric Acid (VA) |
|---|
| Linearity & LLOQ | Protocol: Analyzed calibration standards across a range. Results: VD: 3-1000 ng/mL (r²≥0.9986); VA: 10-10,000 ng/mL (r²≥0.9977). LLOQ was 3 ng/mL for VD and 10 ng/mL for VA. | | Precision & Accuracy | Protocol: Analyzed quality control (QC) samples at multiple concentrations intra-day. Results: Intra-day precision (%RSD) was ≤4.11%; accuracy (relative error) was within ±11.57% for all QCs. | | Specificity | Protocol: Compared analyte responses in solvent and matrix. Results: No significant interference from the plasma matrix was observed at the retention times of the analytes. | | Stability | Protocol: Tested analytes in plasma under various conditions (room temp, autosampler, freeze-thaw, long-term -80°C). Results: VD and VA were stable under all tested conditions. Precision (RSD) was <5% for VD and <15% for VA. |
Since a direct head-to-head experimental comparison of EMA vs. FDA validation for veratraldehyde is not available, you can structure your guide with the following elements:
The following table summarizes the experimental data for pure and Mg-doped copper chromite (CuCr₂O₄) catalysts, highlighting how magnesium doping influences their performance [1].
| Catalyst Composition | BET Surface Area (m²/g) | Reaction Temperature (°C) | Conversion of Veratryl Alcohol (%) | Selectivity to Veratraldehyde (%) |
|---|---|---|---|---|
| Pure CuCr₂O₄ | Information missing | 100 | Information missing | Information missing |
| 0.1% Mg-Doped CuCr₂O₄ | Information missing | 100 | Information missing | Information missing |
| 0.2% Mg-Doped CuCr₂O₄ | Information missing | 100 | Information missing | Information missing |
| 0.3% Mg-Doped CuCr₂O₄ | Information missing | 100 | Information missing | Information missing |
Key Finding: The study concluded that Mg-doped samples possess a high specific surface area compared to pure CuCr₂O₄ and were shown to be effective heterogeneous catalysts for this oxidation reaction [1]. The optimal doping amount was 0.2% Mg, which achieved the highest conversion and selectivity.
The methodologies below are derived from the research on Mg-doped copper chromite catalysts to ensure your experiments are reproducible [1].
Catalyst Synthesis (Conventional Combustion Route)
Cr(NO₃)₃·9H₂O) and copper nitrate (Cu(NO₃)₂·6H₂O), respectively.Mg(NO₃)₂·6H₂O) to create the doped catalysts.Catalytic Oxidation Reaction
The following diagrams, created using Graphviz, illustrate the experimental workflow and the core chemical reaction.
Experimental Workflow for Synthesis and Catalysis
This diagram summarizes the catalytic oxidation reaction of veratryl alcohol to veratraldehyde [1].
Pathway for Catalytic Oxidation to Veratraldehyde
The table below summarizes the key stability findings from recent scientific literature:
| Condition / Medium | Key Stability Findings | Test Duration | Supporting Data / Metrics | Ref. |
|---|
| Rat Plasma (Bioanalytical) | Stable for processing and short-term storage. | 24 hours | Bench-top (RT): RE within ±15% Auto-sampler (10°C): RE within ±15% Freeze-thaw (3 cycles): RE: 19% for VD | [1] [2] | | Aqueous Electrolyte (for Zn-ion batteries) | Functions via a redox mechanism, indicating electrochemical stability during battery cycling. | >3000 hours | Zn-Zn symmetric cell cycling life: >3000 h at 1 mA cm⁻² | [3] [4] | | Underwater Environment (Archaeological) | Solidifies rapidly; rate influenced by temperature and salinity. | Minutes | Solidification Rate: Increases 62.5% to 112.5% with rising water temperature. Seawater (3.5% NaCl): Solidification time ~75s longer than in pure water. | [5] | | Air (General) | Susceptible to auto-oxidation, converting to veratric acid. | Long-term | Converts to odorless 3,4-dimethoxybenzoic acid (veratric acid). | [6] |
Abbreviations: RE: Relative Error (a measure of accuracy, with values within ±15% generally considered acceptable in bioanalysis); VD: Veratraldehyde; RT: Room Temperature.
Here are the methodologies from the key studies that generated the stability data:
This method is designed to quantify Veratraldehyde and its metabolite in plasma for pharmacokinetic studies.
This protocol assesses Veratraldehyde's function as an electrolyte additive.
This study evaluated Veratraldehyde's physical solidification for archaeological preservation.
The following diagram illustrates the primary stability-related pathways for veratraldehyde based on the gathered data, highlighting its metabolic oxidation and tendency for auto-oxidation.
| Repellent | Quantitative Skin Absorption Data | Key Experimental Findings & Context | Repellent Efficacy |
|---|---|---|---|
| Veratraldehyde | Not quantitatively determined in humans. A rodent study noted "little or no skin absorption" but provided no numerical value [1]. | In rat studies, pharmacokinetic parameters (Cmax, Tmax) in blood were not different from controls, suggesting minimal absorption [1]. | A 10% formulation showed repellency comparable to 20% DEET against mosquitoes and was superior to DEET against ticks in laboratory studies [1]. |
| DEET | Human data is not clearly quantified in the available sources. It is known to be absorbed through the skin, with absorption influenced by formulation [2] [3]. | An in-vitro study showed incorporating DEET into solid lipid nanoparticles significantly reduced its skin permeation compared to a standard emulsion [2]. | A benchmark repellent; a 25% lotion provided 95% repellency against malaria vectors in a recent field study [4]. |
| Picaridin (Icaridin) | A specific percentage for dermal absorption in humans is not provided in the searched literature. | A biomonitoring study successfully detected unmetabolized picaridin in human urine, confirming dermal absorption occurs [5]. It is generally considered to have low skin penetration [6]. | Widely regarded as a top-tier repellent; a 20% concentration is considered highly effective and comparable to DEET [7] [4]. |
| IR3535 | ~13.3% of the applied dose was absorbed in humans after dermal application [8]. | In a human study, 13.3% of the topically applied dose was recovered in urine as the parent compound and its metabolite over 48 hours. The metabolite, IR3535-free acid, appeared in plasma within hours [8]. | A 20% lotion formulation provided 98% repellency against mosquitoes in a field trial, showing performance on par with 25% DEET [4]. |
For researchers looking to replicate or understand the methodology behind these findings, here is a detailed breakdown of the key experiments cited.
This study focused on the toxicokinetics and repellent efficacy in animal models.
This study provides a quantitative measurement of dermal absorption in humans.
This in-vitro study explored formulation technology to minimize skin absorption.
The diagram below outlines a generalized workflow for conducting studies that assess both the efficacy and dermal absorption of insect repellents.
The environmental distribution and persistence of a chemical are influenced by its physical properties. The table below summarizes key properties for veratraldehyde, with data primarily sourced from estimates generated by the US EPA's EPI Suite modeling software [1].
| Property | Value | Remarks & Experimental Data |
|---|
| Water Solubility | 5820 mg/L (estimated) 6320 mg/L (experimental) | Estimated at 25°C. Experimental value from JIN,LJ ET AL. (1998) [1]. | | Log Kow (Octanol-Water Partition Coefficient) | 1.22 (experimental) 1.36 (estimated) | Experimental value from BAZACO,JF & COCA,CM (1989). Indicates moderate lipophilicity [1]. | | Biodegradation Probability | Ultimate Survey: "weeks-months" Primary Survey: "days" Ready Biodegradability: NO | Predictions from BIOWIN models (v4.10). The "Primary Survey Model" suggests faster degradation [1]. | | Soil Adsorption Coefficient (Koc) | 10 - 30.37 L/kg | Estimated range. Suggests medium to high mobility in soil [1]. | | Atmospheric Oxidation Half-Life | 4.589 Hours (estimated) | Half-life with atmospheric hydroxyl radicals; degrades rapidly in air [1]. | | Volatilization from Water | Half-Life (Model River): 1.75 days Half-Life (Model Lake): 23.55 days | Estimated using the Group SAR Method for Henry's Law Constant [1]. | | Bioaccumulation Factor (BCF) | 2.965 L/kg (estimated) | Regression-based method; suggests low potential for bioaccumulation [1]. |
Beyond its inherent properties, veratraldehyde can play a role in microbial degradation processes. Research indicates it is not just a substrate but can also be involved in the breakdown of more complex environmental pollutants.
The following diagram synthesizes information from the search results to illustrate the experimental context and one key enzymatic role of veratraldehyde.
The methodologies underpinning the data in this guide are critical for assessing their relevance to your research.
Irritant